molecular formula C22H17ClN2O3S B2383432 2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole CAS No. 339104-33-5

2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole

Cat. No.: B2383432
CAS No.: 339104-33-5
M. Wt: 424.9
InChI Key: IMBUHFIEMQTQCO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole typically involves multiple steps starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and solvents that can be easily recycled and reused is often considered to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or neutral conditions using oxidizing agents.

    Reduction: Often carried out in anhydrous conditions to prevent the decomposition of reducing agents.

    Substitution: Requires the presence of a suitable leaving group and a nucleophile under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole: Similar in structure but contains a thiadiazole ring instead of an oxadiazole ring.

    4-Chlorobenzophenone: Contains a similar chlorophenyl group but lacks the oxadiazole ring.

Uniqueness

2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole is unique due to the presence of both the oxadiazole ring and the sulfonyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenyl)-5-[2-[(4-methylphenyl)methylsulfonyl]phenyl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3S/c1-15-6-8-16(9-7-15)14-29(26,27)20-5-3-2-4-19(20)22-25-24-21(28-22)17-10-12-18(23)13-11-17/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBUHFIEMQTQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2C3=NN=C(O3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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